Chemical structure and properties of Imidazo[1,2-B]pyridazin-3-ylmethanol
Chemical structure and properties of Imidazo[1,2-B]pyridazin-3-ylmethanol
Title: The Chemical Architecture and Therapeutic Utility of Imidazo[1,2-b]pyridazin-3-ylmethanol: A Technical Whitepaper
Executive Summary
Imidazo[1,2-b]pyridazin-3-ylmethanol represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile "privileged scaffold" for the development of kinase inhibitors, GABAergic ligands, and anti-infective agents.[1] This bicyclic heteroaromatic system combines the rigidity of the fused imidazo-pyridazine core with the polar, modifiable functionality of a hydroxymethyl group at the C3 position.[1]
This guide provides a comprehensive technical analysis of the molecule, detailing its electronic structure, robust synthetic pathways, physicochemical properties, and its strategic application in Structure-Activity Relationship (SAR) campaigns.[1]
Chemical Architecture & Electronic Properties[1]
The imidazo[1,2-b]pyridazine core is a 6,5-fused heteroaromatic system.[1] Its unique electronic distribution is defined by the presence of three nitrogen atoms, including a bridgehead nitrogen (N4) that imparts significant dipole character and hydrogen-bond accepting capability.[1]
Structural Numbering & Nomenclature
To ensure precision in derivatization, the IUPAC numbering scheme is critical:
-
Position 1 (N): The unbridged nitrogen in the imidazole ring.
-
Position 3 (C): The carbon atom in the imidazole ring adjacent to the bridgehead; this is the site of the hydroxymethyl (-CH₂OH) group.[1]
-
Position 5 (N): The nitrogen atom in the pyridazine ring adjacent to the bridgehead.
-
Position 6 (C): The primary site for nucleophilic aromatic substitution (SNAr), often originating from a halogenated precursor.[1]
Electronic Profile
-
Aromaticity: The system is fully aromatic with 10
-electrons.[1] -
Basicity: The N5 nitrogen is the most basic site (pKa ~3.5–4.0), serving as a key hydrogen bond acceptor in kinase hinge regions.
-
Reactivity:
-
C3 (Electrophilic Attack): The C3 position is electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., formylation, halogenation).[1] This is the synthetic entry point for the hydroxymethyl group.
-
C6/C8 (Nucleophilic Attack): These positions are electron-deficient, facilitating SNAr reactions, particularly when a leaving group (Cl, Br) is present.[1]
-
Synthesis & Manufacturing Protocols
The synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol is typically achieved through a convergent route involving the construction of the fused ring followed by C3-functionalization.[1]
Core Synthesis Pathway (Graphviz Visualization)
The following diagram outlines the standard industrial route starting from 3-amino-6-chloropyridazine, a commercially available commodity chemical.
Figure 1: Step-wise synthesis of Imidazo[1,2-b]pyridazin-3-ylmethanol derivatives. The 6-chloro substituent is often retained for further medicinal chemistry elaboration.[1]
Detailed Experimental Protocol
Step 1: Cyclization to the Core Scaffold
-
Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Chloroacetaldehyde (50% aq.[1] solution, 1.5 eq), Ethanol.
-
Procedure: Reflux the mixture for 4–6 hours. The exocyclic amine attacks the aldehyde carbon, followed by ring closure at the ring nitrogen.
-
Purification: Removal of solvent and recrystallization from ethyl acetate.
-
Mechanism: Hantzsch-type condensation.[1]
Step 2: C3-Formylation (Vilsmeier-Haack)
-
Reagents: POCl₃ (3.0 eq), DMF (5.0 eq).
-
Procedure: Add POCl₃ to DMF at 0°C to form the Vilsmeier reagent. Add the imidazo[1,2-b]pyridazine substrate.[1][2][3][4][5][6][7] Heat to 60–80°C for 3 hours. Hydrolyze with aqueous sodium acetate.
-
Outcome: Selective installation of the aldehyde at C3 due to high electron density.
Step 3: Reduction to Alcohol
-
Reagents: Sodium Borohydride (NaBH₄, 1.5 eq), Methanol.
-
Procedure: Stir at 0°C to room temperature for 1 hour. Quench with water.
-
Yield: Typically >85%.
Physicochemical Profile
The hydroxymethyl group significantly alters the physicochemical landscape of the scaffold, enhancing solubility and providing a "chemical handle" for further modification.
| Property | Value / Description | Relevance to Drug Discovery |
| Molecular Formula | C₇H₇N₃O | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| Molecular Weight | 149.15 g/mol | High ligand efficiency (LE) potential.[1] |
| LogP (Calc) | ~0.3 – 0.6 | Highly hydrophilic; good aqueous solubility. |
| H-Bond Donors | 1 (OH) | Critical for interacting with solvent or receptor pockets.[1] |
| H-Bond Acceptors | 3 (N1, N5, O) | N5 is the primary acceptor for kinase hinge binding.[1] |
| pKa (Conj. Acid) | ~3.8 (N5) | Weakly basic; largely neutral at physiological pH.[1] |
| Solubility | >10 mg/mL (DMSO) | Excellent solubility profile for biological assays. |
Medicinal Chemistry Utility & SAR
The imidazo[1,2-b]pyridazine scaffold is a bioisostere of purine and has been successfully deployed in FDA-approved drugs like Ponatinib (BCR-ABL inhibitor).[1] The 3-hydroxymethyl derivative serves as a specific intermediate to access diverse chemical space.
Strategic SAR Map (Graphviz Visualization)
Figure 2: Structure-Activity Relationship (SAR) vectors for the imidazo[1,2-b]pyridazine scaffold.
Key Applications
-
Kinase Inhibition: The N1-C2-C3-N4-N5 motif mimics the adenine ring of ATP.[1] The 3-hydroxymethyl group can be converted to a benzylic-like ether or amine to reach into the "back pocket" of kinases (e.g., CDK, DYRK1A).[1]
-
GABA-A Receptor Ligands: Substituents at the 3-position modulate affinity for the benzodiazepine binding site.[1] The alcohol can be oxidized to an acid or ester to tune pharmacokinetics.
-
Antimycobacterial Agents: Derivatives functionalized at C3 and C6 have shown potency against Mycobacterium tuberculosis, likely by inhibiting cell wall synthesis.
References
-
Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024).[1] "(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol Product Specification." Merck KGaA. Link
-
PubChem. (2024). "Imidazo[1,2-b]pyridazine Compound Summary." National Library of Medicine. Link
-
Goel, R., et al. (2017). "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor." European Journal of Medicinal Chemistry. Link
-
Beilstein Institute. (2024). "Synthesis of imidazo[1,2-a]pyridines and related heterocycles." Beilstein Journal of Organic Chemistry. Link
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
